![molecular formula C17H21N5O4S B3206154 N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide CAS No. 1040665-22-2](/img/structure/B3206154.png)
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . The molecule also contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a propane chain, which is further connected to a triazolo[4,3-b]pyridazine ring substituted with a methoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the sulfonamide group might undergo hydrolysis, while the methoxy group could potentially be demethylated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, it’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Anticancer Activity
The triazolothiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth and induce apoptosis. Further studies are needed to elucidate specific mechanisms and optimize their efficacy .
Antimicrobial Properties
Triazolothiadiazines exhibit promising antimicrobial activity against bacteria, fungi, and parasites. These compounds may serve as novel agents to combat infectious diseases. Notably, they can target specific enzymes or receptors involved in microbial growth and survival .
Analgesic and Anti-Inflammatory Effects
Some derivatives of this scaffold have demonstrated analgesic and anti-inflammatory properties. By modulating pain pathways and inflammatory responses, they could potentially contribute to pain management and alleviate inflammation-related conditions .
Antioxidant Potential
Triazolothiadiazines may act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their role in preventing oxidative stress-related diseases warrants further exploration .
Antiviral Activity
Researchers have investigated these compounds as potential antiviral agents. Their ability to inhibit viral replication or entry could be valuable in the fight against viral infections .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors Triazolothiadiazines have been explored as inhibitors of carbonic anhydrase enzymes, which play crucial roles in physiological processes. These inhibitors may find applications in treating conditions like glaucoma and epilepsy . bCholinesterase Inhibitors : Some derivatives exhibit cholinesterase inhibitory activity, relevant in neurodegenerative diseases such as Alzheimer’s . cAlkaline Phosphatase Inhibitors : These compounds may impact bone health and mineralization by inhibiting alkaline phosphatase . dAnti-Lipase Activity : Lipase inhibitors are relevant in managing obesity and related metabolic disorders . eAromatase Inhibitors : Aromatase is involved in estrogen synthesis; inhibitors could be useful in breast cancer therapy .
Antitubercular Agents
Triazolothiadiazines have shown potential as antitubercular agents. Their activity against Mycobacterium tuberculosis makes them valuable candidates for tuberculosis treatment .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with similar structures have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures , suggesting that similar studies may be applicable for this compound.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities with potent ic50 values against certain cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-3-12-27(23,24)18-10-11-26-16-9-8-15-19-20-17(22(15)21-16)13-6-4-5-7-14(13)25-2/h4-9,18H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICCEYIUFTWDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B3206073.png)
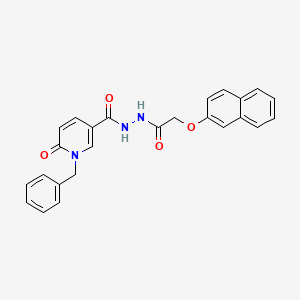
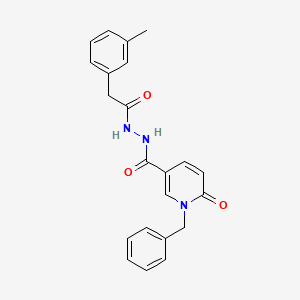
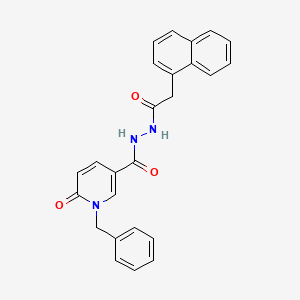
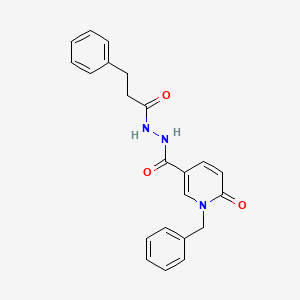
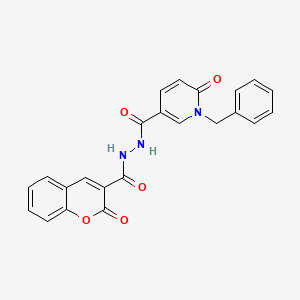
![4-[(3-Bromobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3206142.png)
![3-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206143.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206151.png)

![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3206160.png)
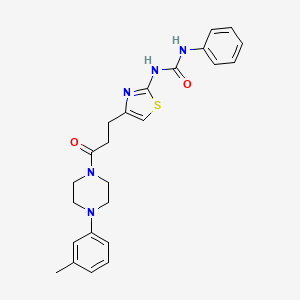
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3206173.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)